An In-depth Technical Guide to the Physicochemical Characteristics of 5-(piperazin-1-yl)pyrimidine HCl
An In-depth Technical Guide to the Physicochemical Characteristics of 5-(piperazin-1-yl)pyrimidine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-(piperazin-1-yl)pyrimidine hydrochloride (HCl). As a molecule of interest in medicinal chemistry, a thorough understanding of its fundamental properties is crucial for researchers in drug discovery and development. This document consolidates available data, provides theoretical insights, and outlines detailed experimental protocols for the determination of key physicochemical parameters. The guide is structured to offer a logical flow from basic molecular attributes to more complex behaviors in solution and the solid state, ensuring a holistic understanding for the scientific community. While experimental data for this specific molecule is limited in public literature, this guide leverages data from closely related analogues and established scientific principles to provide a robust framework for its characterization.
Introduction: The Significance of the Pyrimidinylpiperazine Scaffold
The pyrimidine and piperazine moieties are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents.[1] The pyrimidine ring is a fundamental component of nucleobases and is found in numerous anticancer, antiviral, and antimicrobial drugs.[1] The piperazine ring, a versatile linker and pharmacophore, is present in drugs targeting various receptors and enzymes. The combination of these two scaffolds in 5-(piperazin-1-yl)pyrimidine suggests a molecule with potential for diverse biological activities, making its thorough physicochemical characterization a critical step in its journey from a laboratory chemical to a potential therapeutic candidate.[2]
This guide will delve into the essential physicochemical properties of 5-(piperazin-1-yl)pyrimidine HCl, providing both established data and the methodologies to ascertain missing parameters.
Molecular and Structural Attributes
A foundational understanding of a molecule begins with its structural and basic molecular properties.
Chemical Structure and Identification
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IUPAC Name: 5-(piperazin-1-yl)pyrimidine hydrochloride
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Synonyms: 5-(1-piperazinyl)pyrimidine hydrochloride
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CAS Numbers: 634468-92-1, 1429056-39-2[3]
Structure:
Caption: Chemical structure of 5-(piperazin-1-yl)pyrimidine HCl.
Fundamental Physicochemical Data
The following table summarizes the available and predicted physicochemical data for 5-(piperazin-1-yl)pyrimidine HCl.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₃ClN₄ | [4][3] |
| Molecular Weight | 200.67 g/mol | [4][3] |
| Physical Form | Solid | [5] |
| LogP (predicted) | 0.308 | [3] |
| Topological Polar Surface Area (TPSA) | 41.05 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 1 | [3] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine and piperazine protons. The pyrimidine protons should appear as singlets or doublets in the aromatic region (typically δ 7.0-9.0 ppm). The piperazine protons will likely appear as two or more multiplets in the aliphatic region (typically δ 2.5-4.0 ppm), corresponding to the protons adjacent to the pyrimidine ring and those adjacent to the secondary amine. The N-H proton of the piperazine ring may be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. For comparison, the related isomer, 2-(1-piperazinyl)pyrimidine, shows signals at approximately 8.3 ppm (d), 6.5 ppm (t) for the pyrimidine protons and 3.8 ppm (t) and 2.9 ppm (t) for the piperazine protons in CDCl₃.[6]
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The pyrimidine carbons will resonate in the aromatic region (typically δ 120-160 ppm), while the piperazine carbons will be found in the aliphatic region (typically δ 40-60 ppm).
Experimental Protocol for NMR Analysis:
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(piperazin-1-yl)pyrimidine HCl, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak [M+H]⁺ for the free base (C₈H₁₂N₄) would be at m/z 165.11. Fragmentation would likely involve cleavage of the piperazine ring and the bond connecting it to the pyrimidine ring.
Experimental Protocol for Mass Spectrometry Analysis:
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
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Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
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Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(piperazin-1-yl)pyrimidine HCl is expected to show characteristic absorption bands for N-H stretching (from the piperazinium ion and the secondary amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the pyrimidine ring), and C-N stretching.
Experimental Protocol for IR Spectroscopy:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for its development as a potential drug.
Melting Point
The melting point is a crucial indicator of purity. While an experimental value is not available, a sharp melting range is expected for a pure crystalline solid.
Experimental Protocol for Melting Point Determination:
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Instrumentation: Use a calibrated melting point apparatus.
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Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
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Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Solubility
Solubility is a critical determinant of a drug's absorption and bioavailability. As a hydrochloride salt, 5-(piperazin-1-yl)pyrimidine HCl is expected to have good aqueous solubility. Its solubility in organic solvents will vary depending on the polarity of the solvent.[7]
Qualitative Solubility Profile (Predicted):
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | Hydrochloride salts of amines are typically water-soluble. |
| Methanol, Ethanol | Soluble | Polar protic solvents are likely to dissolve the salt.[7] |
| Dichloromethane | Sparingly Soluble | Lower polarity may limit solubility. |
| Acetonitrile | Sparingly Soluble | Aprotic solvent with moderate polarity. |
| Diethyl Ether, Hexane | Insoluble | Non-polar solvents are unlikely to dissolve an ionic compound. |
Experimental Protocol for Solubility Determination (Shake-Flask Method):
Caption: Isothermal shake-flask method for solubility determination.
Acidity/Basicity (pKa)
The pKa value(s) of a compound influence its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. 5-(piperazin-1-yl)pyrimidine has two basic nitrogen atoms in the piperazine ring and two in the pyrimidine ring. The piperazine nitrogens are expected to be the most basic. For the parent piperazine, the pKa values are approximately 5.6 and 9.8.[8] Substitution on the piperazine ring can influence these values. The pyrimidine nitrogens are much weaker bases. As a hydrochloride salt, one of the more basic nitrogens will be protonated.
Experimental Protocol for pKa Determination (Potentiometric Titration):
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Sample Preparation: Prepare a solution of the compound of known concentration in water or a co-solvent system.
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Instrumentation: Use a calibrated pH meter and an automated titrator.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), monitoring the pH as a function of the titrant volume.
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Data Analysis: Plot the pH versus the volume of titrant and determine the pKa value(s) from the inflection points of the titration curve.
Stability
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.
Solid-State Stability
The solid-state stability of 5-(piperazin-1-yl)pyrimidine HCl should be evaluated under various stress conditions (e.g., heat, humidity, light) according to ICH guidelines. Potential degradation pathways could include oxidation or hydrolysis.
Solution Stability
The stability of the compound in solution is important for formulation development and for conducting in vitro and in vivo studies. Phenylpiperazine derivatives have been shown to have variable stability in biological matrices, with some being susceptible to degradation.[9]
Experimental Protocol for Solution Stability Assessment:
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Sample Preparation: Prepare solutions of the compound in relevant buffers (e.g., pH 4, 7.4, 9) and solvents.
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Storage: Store the solutions at different temperatures (e.g., refrigerated, room temperature, elevated temperature) and for various durations.
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Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical characteristics of 5-(piperazin-1-yl)pyrimidine HCl. While there is a notable absence of comprehensive experimental data in the public domain, this document serves as a valuable resource by consolidating available information, offering scientifically grounded predictions, and presenting detailed protocols for the experimental determination of its key properties. A thorough understanding of these characteristics is indispensable for any researcher or drug development professional working with this promising scaffold. The methodologies outlined herein provide a clear roadmap for generating the necessary data to support further investigation and potential development of 5-(piperazin-1-yl)pyrimidine HCl and its analogues as therapeutic agents.
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![Pyrazolo[1,5-a]pyrimidine analog structure](httpsi.ibb.co/GvjD1b2/Pyrazolo-1-5-a-pyrimidine-analog-structure.png)

